molecular formula C21H19NO5S B2841918 [2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate CAS No. 848060-94-6

[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate

Cat. No. B2841918
CAS RN: 848060-94-6
M. Wt: 397.45
InChI Key: YIUPOEGYCKEMGL-UHFFFAOYSA-N
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Description

[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Scientific Research Applications

Antimicrobial Applications

Compounds related to “[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate” have been investigated for their antimicrobial properties. For instance, thiazole-derived Schiff bases have shown moderate activity against certain bacterial and fungal species. The structural optimization and synthesis techniques of these compounds contribute significantly to their potential antimicrobial activities, highlighting the importance of molecular design in enhancing biological efficacy (Vinusha et al., 2015). Additionally, the synthesis of novel 1,3,4-thiadiazole derivatives incorporating thiazole rings has been explored for antimicrobial screening, further underscoring the versatility of thiazole compounds in developing new antimicrobial agents (Desai et al., 2013).

Synthesis and Characterization

The synthesis and characterization of thiazole compounds are critical for understanding their chemical properties and potential applications. Research has focused on developing efficient synthesis methodologies for thiazole derivatives and characterizing them using various analytical techniques. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrates innovative approaches to incorporating thiazole derivatives in catalytic applications, showcasing the compound's versatility in synthesis and potential industrial applications (Ghorbanloo & Maleki Alamooti, 2017).

Ligand Applications

Thiazole derivatives are also explored for their applications as ligands in forming complexes with metals, which have significant implications in catalysis and material science. The synthesis of Schiff bases derived from 2,4-disubstituted thiazoles and their metal complexes highlights the role of thiazole compounds as versatile ligands capable of forming stable complexes with various metals, which could have applications ranging from catalysis to the development of new materials (Yilmaz & Cukurovalı, 2003).

properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-3-26-18-9-8-16(10-19(18)25-2)20-22-17(13-28-20)12-27-21(24)15-6-4-14(11-23)5-7-15/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPOEGYCKEMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)COC(=O)C3=CC=C(C=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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